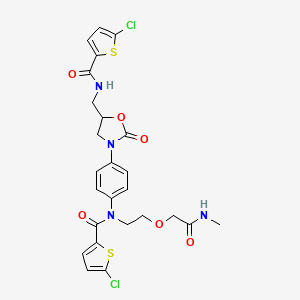
Rivaroxaban Impurity 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivaroxaban Impurity 10 is a byproduct formed during the synthesis of Rivaroxaban, an anticoagulant drug used to prevent and treat blood clots. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug. This compound is one of several impurities that can be present in the final product, and its identification and quantification are essential for ensuring the quality of the drug .
Preparation Methods
The preparation of Rivaroxaban Impurity 10 involves several synthetic routes and reaction conditions. One method includes the use of oxolane and N,N-carbonyl dimidazoles in a three-necked flask, followed by heating and cooling steps to isolate the impurity . The process typically involves multiple steps, including the addition of reagents, heating, cooling, and filtration to obtain the desired impurity. Industrial production methods may vary, but they generally follow similar principles to ensure the impurity is produced in a controlled and reproducible manner .
Chemical Reactions Analysis
Rivaroxaban Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium bicarbonate, isobutyl chloroformate, and dichloromethane . The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations. Major products formed from these reactions include different derivatives of the impurity, which can be isolated and characterized using techniques such as chromatography and mass spectrometry .
Scientific Research Applications
Rivaroxaban Impurity 10 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In pharmaceutical research, it is used to study the stability and degradation of Rivaroxaban, as well as to develop analytical methods for detecting and quantifying impurities . In biology and medicine, the impurity can be used to investigate the potential toxicological effects and safety profiles of Rivaroxaban. Industrial applications include quality control and regulatory compliance, ensuring that the final drug product meets the required standards .
Mechanism of Action
The mechanism of action of Rivaroxaban Impurity 10 is not as well-studied as that of Rivaroxaban itself. it is known that impurities can interact with various molecular targets and pathways, potentially affecting the overall activity of the drug. Rivaroxaban works by inhibiting Factor Xa, an enzyme involved in the coagulation cascade . Impurities like this compound may interfere with this mechanism, either by directly interacting with Factor Xa or by affecting other components of the coagulation pathway .
Comparison with Similar Compounds
Rivaroxaban Impurity 10 can be compared with other impurities found in Rivaroxaban, such as Rivaroxaban Impurity 6, Rivaroxaban Impurity 11, and Rivaroxaban Impurity 12 . Each impurity has unique structural and chemical properties that can influence the overall quality and safety of the drug. For example, Rivaroxaban Impurity 6 may have different reactivity and stability compared to this compound, making it essential to study and control each impurity individually . The uniqueness of this compound lies in its specific formation pathway and its potential impact on the drug’s efficacy and safety .
Properties
Molecular Formula |
C25H24Cl2N4O6S2 |
|---|---|
Molecular Weight |
611.5 g/mol |
IUPAC Name |
5-chloro-N-[[3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H24Cl2N4O6S2/c1-28-22(32)14-36-11-10-30(24(34)19-7-9-21(27)39-19)15-2-4-16(5-3-15)31-13-17(37-25(31)35)12-29-23(33)18-6-8-20(26)38-18/h2-9,17H,10-14H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
CMEMJJHGXGOKPN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COCCN(C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


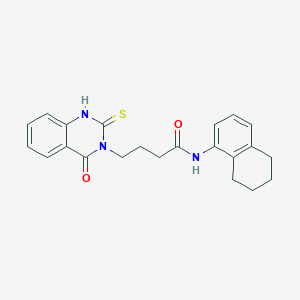
![N-(2-chloro-4-methylphenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120946.png)
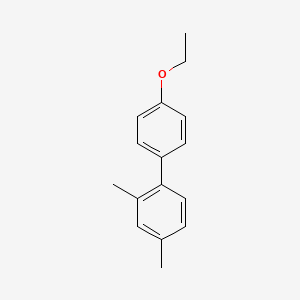
![(E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B14120967.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B14120974.png)


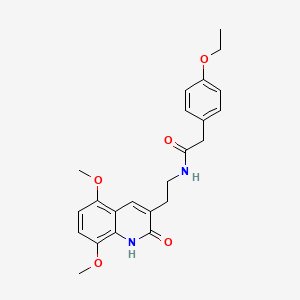
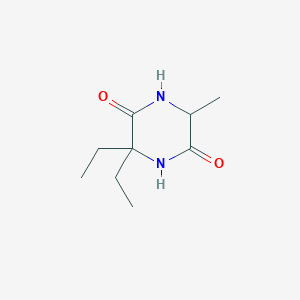
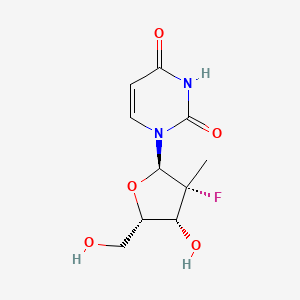
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/structure/B14121030.png)
![1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene](/img/structure/B14121036.png)

![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
